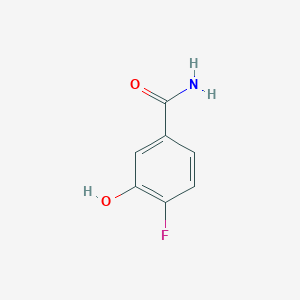

4-Fluoro-3-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBIOIQQTYCMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243381-28-3 | |

| Record name | 4-fluoro-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzamide: A Key Intermediate in Targeted Therapy

Abstract

4-Fluoro-3-hydroxybenzamide is a pivotal, high-value chemical intermediate whose strategic importance in medicinal chemistry has grown substantially with the advent of targeted cancer therapies. While not an endpoint therapeutic itself, its unique structural motif is integral to the synthesis of potent enzyme inhibitors, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib. This guide provides an in-depth analysis of this compound, beginning with the synthesis and properties of its essential precursor, 4-Fluoro-3-hydroxybenzoic acid. We will detail robust synthetic protocols, explore its mechanistic significance in drug action, provide standardized analytical methodologies, and present a comprehensive overview of its application in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Strategic Importance of a Fluorinated Benzamide

In the landscape of modern drug discovery, fluorinated building blocks are indispensable tools for modulating the metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.[1] this compound (CAS 1243381-28-3) has emerged as a critical structural unit, primarily because it serves as a key precursor in the synthesis of Olaparib (Lynparza®), a first-in-class PARP inhibitor approved for treating various cancers associated with BRCA1/BRCA2 mutations.[2][3]

The core value of this molecule lies in its benzamide functional group, which acts as a pharmacophore, mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This competitive inhibition is central to the therapeutic effect. This guide begins with the logical starting point for any synthesis campaign: the preparation and characterization of its immediate precursor, 4-Fluoro-3-hydroxybenzoic acid (CAS 51446-31-2), before detailing its conversion to the target benzamide and subsequent utility.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of both the precursor acid and the final benzamide intermediate is critical for process development, formulation, and quality control. The data presented below has been aggregated from verified chemical suppliers and literature.

Table 1: Physicochemical Data of 4-Fluoro-3-hydroxybenzoic Acid and this compound

| Property | 4-Fluoro-3-hydroxybenzoic Acid | This compound |

| CAS Number | 51446-31-2[4] | 1243381-28-3[2] |

| Molecular Formula | C₇H₅FO₃[5] | C₇H₆FNO₂ |

| Molecular Weight | 156.11 g/mol [5] | 155.13 g/mol |

| Appearance | White to pale brown crystalline powder[6] | Off-white to white solid |

| Melting Point | 214-218 °C[7] | Not available (Predicted >200 °C) |

| Boiling Point | 324.0 °C (Predicted)[6] | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO; limited solubility in water. | Predicted to be soluble in polar organic solvents. |

| pKa | 4.02 (Predicted)[6] | Not available |

Synthesis and Manufacturing Workflow

The synthesis of this compound is a sequential process that begins with the robust preparation of its carboxylic acid precursor. The causality for this two-step approach is rooted in process control and purity; synthesizing and purifying the benzoic acid intermediate before amidation ensures a higher quality final product and prevents competing side reactions.

Part A: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

A common and scalable method for producing the benzoic acid precursor is the carboxylation of 4-fluorophenol, a readily available starting material.[8]

Protocol 1: Carboxylation of 4-Fluorophenol

-

Salt Formation: In a suitable reaction vessel, dissolve 4-fluorophenol (1 eq.) in an aqueous solution of potassium hydroxide (1 eq.). This deprotonation step is critical as it activates the phenyl ring for electrophilic attack.

-

Carboxylation: Heat the resulting potassium 4-fluorophenoxide solution to 40-60°C. Introduce a steady stream of carbon dioxide (CO₂) gas into the solution for a minimum of 2 hours. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of CO₂.

-

Acidification & Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a strong acid, such as sulfuric or hydrochloric acid, until the pH is acidic. This protonates the carboxylate, causing the 4-Fluoro-3-hydroxybenzoic acid to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.[8]

Part B: Amidation to this compound

The conversion of the carboxylic acid to the primary amide is a standard organic transformation. The most reliable method involves activating the carboxylic acid to facilitate nucleophilic attack by an ammonia source.

Protocol 2: Synthesis of this compound

-

Acid Chloride Formation (Activation): Suspend 4-Fluoro-3-hydroxybenzoic acid (1 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5 eq.) dropwise at room temperature. The hydroxyl group of the carboxylic acid attacks the sulfur of thionyl chloride, which, after a sequence of steps, results in the formation of 4-fluoro-3-hydroxybenzoyl chloride. This is a highly reactive intermediate.

-

Amidation: In a separate vessel, prepare a solution of concentrated aqueous ammonia (~2-3 eq.) in a suitable solvent. Cool this solution in an ice bath.

-

Reaction: Slowly add the freshly prepared 4-fluoro-3-hydroxybenzoyl chloride solution to the cold ammonia solution with vigorous stirring. The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the benzamide.

-

Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature. The product often precipitates from the reaction mixture. The solid is collected by filtration, washed thoroughly with water to remove any ammonium salts, and then with a small amount of cold solvent.

-

Drying: The final this compound is dried under vacuum to yield the purified product.

Application in Drug Discovery: The PARP Inhibitor Scaffold

The primary and most significant application of this compound is as a foundational building block for PARP inhibitors.[3] PARP enzymes are crucial for a DNA repair pathway known as single-strand break repair (SSBR).

Mechanism of Action and Synthetic Lethality

In healthy cells, if single-strand breaks are not repaired and accumulate, they can lead to double-strand breaks during DNA replication. These double-strand breaks are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated SSBR pathway for survival. By inhibiting PARP with a drug like Olaparib, single-strand breaks go unrepaired, leading to an accumulation of cytotoxic double-strand breaks. Since the HR repair mechanism is already compromised, the cell cannot tolerate this level of DNA damage and undergoes apoptosis (programmed cell death). This concept, where a defect in two genes or pathways leads to cell death while a defect in one alone does not, is known as "synthetic lethality."[3]

The this compound moiety is a key component of the final drug, forming part of the structure that binds to the PARP enzyme. For example, in the synthesis of Olaparib, this intermediate is further elaborated and coupled with other heterocyclic systems to create the final active pharmaceutical ingredient (API).[9]

Analytical Characterization

Self-validating protocols require rigorous analytical confirmation of both intermediate and final product structures and purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is typically employed. Purity should exceed 98% for use in subsequent GMP (Good Manufacturing Practice) steps.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. For this compound, the expected [M+H]⁺ ion would be at m/z 156.05.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic aromatic proton signals in the range of δ 6.8-7.8 ppm. The broad singlets for the amide (-CONH₂) and hydroxyl (-OH) protons will also be present.

-

¹³C NMR: The carbon spectrum will show a characteristic peak for the carbonyl carbon around 165-170 ppm.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atom on the aromatic ring.[10]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected peaks include a broad O-H stretch (~3300 cm⁻¹), N-H stretches for the primary amide (~3200-3400 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹).

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed. Based on the data for the precursor, 4-Fluoro-3-hydroxybenzoic acid, the following precautions are advised:

-

Hazard Class: Irritant.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

Conclusion

This compound stands as a testament to the enabling power of specialized chemical building blocks in modern medicine. Its value is not intrinsic but is realized through its role as a non-negotiable intermediate in the synthesis of life-saving PARP inhibitors. The synthetic pathway, proceeding logically from the more stable and well-characterized 4-Fluoro-3-hydroxybenzoic acid, represents a robust and scalable manufacturing strategy. A thorough understanding of its synthesis, properties, and the biochemical rationale for its use is essential for any scientist or researcher working at the forefront of oncology drug development.

References

-

Hangzhou Hongqin Pharmtech Co., Ltd. 4-FLUORO-3-HYDROXYBENZOIC ACID. Available at: [Link] (Accessed February 4, 2026).

-

ACS Publications. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education. Available at: [Link] (Accessed February 4, 2026).

-

National Center for Biotechnology Information. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available at: [Link] (Accessed February 4, 2026).

- Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Google Patents. Preparation method of olaparib.

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link] (Accessed February 4, 2026).

-

Scribd. Presentation of Benzoic Acid From Benzamide. Available at: [Link] (Accessed February 4, 2026).

- Google Patents. Processes for preparing olaparib.

Sources

- 1. ossila.com [ossila.com]

- 2. This compound | 1243381-28-3 [sigmaaldrich.com]

- 3. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 4. 4-Fluoro-3-hydroxybenzoic acid 97 51446-31-2 [sigmaaldrich.com]

- 5. 51446-31-2|4-Fluoro-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 7. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]

- 8. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 9. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 10. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzamide: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoro-3-hydroxybenzamide, a fluorinated aromatic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, with a focus on providing actionable insights and protocols for laboratory and process chemistry.

Introduction and Strategic Importance

This compound belongs to the class of substituted benzamides, a structural motif frequently found in pharmacologically active molecules. The strategic placement of its functional groups—a fluorine atom, a hydroxyl group, and a primary amide—on a benzene ring imparts a unique combination of chemical reactivity and physicochemical properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa, while the hydroxyl and amide groups provide key hydrogen bonding donors and acceptors crucial for molecular recognition.

While direct literature on this compound is sparse, its immediate precursor, 4-Fluoro-3-hydroxybenzoic acid , is a well-documented and highly valuable building block.[1][2] This guide will therefore address both the synthesis of the precursor acid and its subsequent conversion to the target amide, providing a complete workflow for researchers. The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the development of targeted therapeutics.[2]

Chemical Structure and Physicochemical Properties

The structural and electronic properties of this compound and its precursor acid are fundamental to their reactivity and application.

Chemical Structure

The IUPAC name for the target compound is this compound. Its structure consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 3 with a hydroxyl group (-OH), and at position 4 with a fluorine atom (-F).

Physicochemical Data

The properties of this compound are closely related to its carboxylic acid precursor. The following table summarizes key data for both compounds, with data for the amide being estimated based on known chemical principles where direct experimental values are not available.

| Property | 4-Fluoro-3-hydroxybenzoic acid | This compound (Predicted/Inferred) |

| Molecular Formula | C₇H₅FO₃[2][3] | C₇H₆FNO₂ |

| Molecular Weight | 156.11 g/mol [2][4] | 155.13 g/mol [5] |

| CAS Number | 51446-31-2[3][6] | Not readily available |

| Appearance | White to off-white solid/crystalline powder[2][7] | White to off-white solid |

| Melting Point | 214-218 °C[2][6][8] | Expected to be lower than the corresponding acid |

| Boiling Point | 324.0 ± 27.0 °C (Predicted)[6] | Higher than the corresponding acid due to H-bonding |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents[2][7] | Similar to the acid; likely soluble in DMSO, DMF, alcohols |

| pKa | 4.02 ± 0.10 (Predicted, for carboxylic acid)[6] | Phenolic proton pKa will be the most acidic |

| SMILES String | OC(=O)c1ccc(F)c(O)c1[4][6] | Nc(=O)c1ccc(F)c(O)c1 |

| InChI Key | QATKOZUHTGAWMG-UHFFFAOYSA-N[4][6] | Inferred from structure |

Synthesis and Manufacturing

A robust and scalable synthesis is critical for the utility of any chemical intermediate. The synthesis of this compound is best approached as a two-stage process: first, the synthesis of the key precursor, 4-Fluoro-3-hydroxybenzoic acid, followed by its efficient conversion to the target primary amide.

Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

Conventional methods for producing this acid often involve multiple steps, harsh conditions, or require extensive purification, which can impede scalability.[1] An improved, high-yield process starting from 3-fluoro-4-methoxy benzoic acid provides a reliable route.[2]

Protocol: Demethylation of 3-Fluoro-4-methoxybenzoic acid [9]

-

Rationale: This demethylation reaction uses hydrobromic acid to cleave the methyl ether, which is a standard and effective method for aryl methyl ethers. Acetic acid serves as a co-solvent to ensure homogeneity.

-

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-4-methoxy benzoic acid (1.0 eq).

-

Add concentrated hydrobromic acid (approx. 2.2 mL per gram of starting material) and glacial acetic acid (approx. 2.2 mL per gram of starting material).[9]

-

-

Step 2: Thermal Reaction

-

Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for approximately 34 hours.[9] The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Step 3: Isolation and Purification

-

After the reaction is complete, cool the mixture in an ice-water bath. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

Recrystallize the crude solid from water to yield 4-Fluoro-3-hydroxybenzoic acid as a crystalline solid.[9] The reported yield for this process is approximately 86%.[9]

-

Synthesis of this compound (Amidation)

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A reliable method involves activating the carboxylic acid with a coupling agent followed by the addition of an ammonia source.

Protocol: Amidation using HBTU Coupling Agent

-

Rationale: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling agent that minimizes side reactions and works well for forming amide bonds.[4][6] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the generated acid.

-

Step 1: Acid Activation

-

Dissolve 4-Fluoro-3-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution at room temperature.

-

Stir the mixture for 15-30 minutes to allow for the formation of the active ester intermediate.

-

-

Step 2: Amination

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) slowly.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

-

Step 3: Workup and Isolation

-

Quench the reaction by adding water.

-

Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a scaffold and building block for synthesizing high-value pharmaceutical agents.[2]

Intermediate for Transthyretin (TTR) Stabilizers

4-Fluoro-3-hydroxybenzoic acid is a known key intermediate in the synthesis of Acoramidis , a drug candidate developed for treating transthyretin amyloidosis (ATTR), a debilitating condition caused by the misfolding of the TTR protein.[1] The benzamide derivative serves a similar role, providing a core structure that can be further elaborated to produce potent TTR stabilizers.

Synthesis of Enzyme Inhibitors

Derivatives synthesized from 4-Fluoro-3-hydroxybenzoic acid have demonstrated potent inhibitory activity against β-arylsulfotransferase IV (β-AST-IV).[2][6] This enzyme is involved in detoxification and metabolism pathways.[2] The carboxylic acid is typically coupled with various amine-containing fragments (such as substituted purines) to generate libraries of potential inhibitors.[4][6] this compound provides an alternative handle for derivatization, allowing medicinal chemists to explore different chemical space and structure-activity relationships.

General Pharmaceutical and Agrochemical Synthesis

The structural motif present in this compound is found in a variety of other pharmaceutical agents, including potassium channel inhibitors and enzyme modulators, as well as in agrochemicals.[1][10] Its utility as a versatile building block is well-established in the field.[11][12]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The safety data is primarily based on its precursor, 4-Fluoro-3-hydroxybenzoic acid.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[14] Use only in a well-ventilated area or under a chemical fume hood.

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The material may be air-sensitive.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

This compound, accessible through its well-characterized carboxylic acid precursor, stands out as a valuable and versatile intermediate in the field of medicinal chemistry. Its unique substitution pattern provides a powerful scaffold for developing novel therapeutics targeting a range of diseases, from amyloidosis to cancer. The synthetic protocols detailed in this guide offer reliable and scalable methods for its preparation, empowering researchers to leverage its full potential in their drug discovery programs. A thorough understanding of its properties, synthesis, and applications is crucial for any scientist working at the forefront of pharmaceutical innovation.

References

-

Penghui. (n.d.). 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ACS Omega. (2024). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. Retrieved from [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-hydroxybenzaldehyde. Retrieved from [Link]

-

ChemScence. (n.d.). 3-Fluoro-4-hydroxybenzamide. Retrieved from [Link]

Sources

- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 2. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 4-氟-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Top Trending Products & Exclusive Deals [edu042.ceeless.com]

- 6. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. ossila.com [ossila.com]

- 12. nbinno.com [nbinno.com]

- 13. 51446-31-2|4-Fluoro-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

4-Fluoro-3-hydroxybenzamide: A Comprehensive Technical Guide

Introduction

4-Fluoro-3-hydroxybenzamide is a fluorinated aromatic amide that has garnered interest within the scientific community. Its unique molecular structure, featuring a fluorine atom, a hydroxyl group, and an amide functional group on a benzene ring, makes it a valuable building block in medicinal chemistry and drug discovery. The presence and positioning of these functional groups impart specific physicochemical properties that can influence biological activity and metabolic stability. This guide provides an in-depth exploration of the discovery, synthesis, and potential applications of this compound, offering a technical resource for researchers and professionals in the field.

While direct information on the initial discovery of this compound is not extensively documented in publicly available literature, its existence is predicated on the synthesis and exploration of its precursor, 4-Fluoro-3-hydroxybenzoic acid. The development of synthetic routes to this acid has been a key focus, as it serves as the direct antecedent to the amide.

I. The Precursor: Synthesis and Significance of 4-Fluoro-3-hydroxybenzoic Acid

The journey to understanding this compound begins with its parent carboxylic acid. 4-Fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of various bioactive compounds.[1] Its strategic functionalization provides a scaffold for further chemical modifications.

Established Synthetic Pathways to 4-Fluoro-3-hydroxybenzoic Acid

Several methods for the synthesis of 4-Fluoro-3-hydroxybenzoic acid have been reported, each with distinct advantages and challenges. A common and historically significant approach involves the Kolbe-Schmitt reaction of 4-fluorophenol.[1][2]

A patented method outlines a two-step synthesis starting from fluorobenzene.[1][2]

-

Formation of 4-fluorophenol: Fluorobenzene is hydrolyzed with dilute sulfuric acid, followed by treatment with sodium sulfite and sodium hydroxide under reflux. Subsequent sulfonation with sulfur dioxide yields 4-fluorophenol.[1][2]

-

Kolbe-Schmitt Carboxylation: The resulting 4-fluorophenol is then carboxylated using potassium hydroxide and carbon dioxide, followed by acidification to yield 4-Fluoro-3-hydroxybenzoic acid.[1][2] This carboxylation step is a classic and powerful method for introducing a carboxylic acid group onto a phenol ring. The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide.

An alternative patented approach details a dual-route process starting from 4-bromo-1-fluoro-2-methoxybenzene, offering improvements in yield and purity.[1] One route involves a copper(I) cyanide-mediated cyanation followed by hydrolysis and demethylation.[1] The second route utilizes a copper-catalyzed amination, followed by a Sandmeyer reaction to form the nitrile, which is then hydrolyzed.[1]

Another documented synthesis involves the sulfonation of 4-fluorophenol with sulfuric acid.[3] The resulting sulfite salt is then treated with sodium sulfite to produce the desired acid.[3]

The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and safety considerations. For instance, the use of toxic gases like sulfur dioxide and carbon dioxide in some methods may necessitate specialized equipment and handling procedures.[1]

Experimental Protocol: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid via Kolbe-Schmitt Reaction

This protocol is based on a patented method and is provided for informational purposes.[2][4]

Part 1: Synthesis of 4-Fluorophenol [2]

-

To a three-necked flask, add 20g of fluorobenzene and 100mL of distilled water.

-

Heat the mixture to 80-100°C and add 20mL of 0.049 mol/L dilute sulfuric acid dropwise. Stir and maintain the temperature for 1 hour.

-

Cool the solution to room temperature and add 10g of sodium sulfite. Stir to dissolve and let it stand for 20 minutes.

-

Add 8g of sodium hydroxide and heat to 100°C, refluxing for 2 hours.

-

Cool the mixture to 40-60°C and bubble sulfur dioxide gas through the solution for 40-60 minutes under a nitrogen atmosphere.

-

After stopping the gas flow, let the mixture stand in a closed environment for 1 hour.

-

Extract the product and dry to obtain 4-fluorophenol.

Part 2: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid [4]

-

In a four-necked reaction flask, combine 15g of 4-fluorophenol and 11.2g of potassium hydroxide.

-

Dissolve the solids in 50mL of distilled water at 20°C.

-

Heat the mixture to 40-60°C and bubble carbon dioxide gas through the solution for 2 hours.

-

After 2 hours, stop the flow of carbon dioxide.

-

Carefully add 20mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes with continuous stirring.

-

Increase the temperature to 110-120°C and reflux for 4 hours.

-

After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the 4-Fluoro-3-hydroxybenzoic acid.

Physicochemical Properties of 4-Fluoro-3-hydroxybenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₃ | [4] |

| Molecular Weight | 156.11 g/mol | [4] |

| Appearance | Colorless solid | [3] |

| CAS Number | 51446-31-2 | [3] |

II. From Acid to Amide: The Synthesis of this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. This is typically achieved by reacting the carboxylic acid with ammonia or an ammonia source.

General Principles of Amide Formation

Several methods can be employed to synthesize amides from carboxylic acids.[5] A common laboratory method involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent.[5] Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with ammonia.[6][7]

Direct reaction of a carboxylic acid with ammonia requires heating to dehydrate the intermediate ammonium salt.[7][8]

Postulated Synthesis of this compound

Based on standard organic chemistry principles, the synthesis of this compound would proceed from 4-Fluoro-3-hydroxybenzoic acid.

Proposed Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on established methods for amide synthesis.

-

Activation of the Carboxylic Acid (Optional but Recommended):

-

In a round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-3-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)).

-

Stir the mixture at room temperature for a specified period to form the activated ester.

-

-

Amidation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a source of ammonia (e.g., a solution of ammonia in a suitable solvent or ammonium chloride with a non-nucleophilic base like triethylamine).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by techniques such as Thin Layer Chromatography (TLC)).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

III. Potential Applications and Biological Relevance

While specific biological activities of this compound are not extensively detailed in the available literature, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development.

Benzamide derivatives, in general, are known to exhibit a wide range of biological activities. For instance, some benzamide derivatives have been investigated for their effects on heart failure.[9] A study on a 4-hydroxy-furanyl-benzamide derivative indicated that its biological activity on left ventricular pressure is mediated through the M2-muscarinic receptor and nitric oxide synthase enzyme activation.[9]

Furthermore, compounds containing the hydroxybenzoic acid scaffold have been explored for various therapeutic applications. For example, a manganese(II) complex of a derivative of 3-carboxy-2-hydroxybenzoic acid has shown cytotoxic effects against human liver cancer cells.[10] Other studies have investigated the antimicrobial and antioxidant activities of sulfonic acid-based imine compounds derived from 3-amino-4-hydroxybenzenesulfonic acid.[11]

The precursor, 4-Fluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for the potential treatment of transthyretin amyloidosis.[1] This highlights the importance of this structural class in the development of novel therapeutics. Its nitrile precursor, 4-fluoro-3-hydroxybenzonitrile, also serves as a crucial building block for complex molecules in pharmaceuticals, agrochemicals, and material science.[12]

Given that fluorinated benzoic acids are versatile building blocks for active pharmaceutical ingredients (APIs), it is plausible that this compound could serve as a valuable intermediate or a lead compound in various drug discovery programs.[13] The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and amide groups provide sites for hydrogen bonding, which is crucial for molecular recognition in biological systems.

IV. Future Directions

The field of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can be elaborated into effective therapeutic agents. This compound represents a simple yet potentially valuable molecule that warrants further investigation.

Future research could focus on:

-

Elucidation of Biological Activity: Systematic screening of this compound and its derivatives against a range of biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how modifications to the core structure impact biological activity.

-

Development of Novel Synthetic Methodologies: Exploration of more efficient, scalable, and environmentally friendly synthetic routes to this compound and its precursors.

-

Material Science Applications: Investigation of the potential use of this compound or its derivatives in the development of new materials with unique properties.

Conclusion

This compound, while not a widely studied compound in its own right, emerges from a lineage of synthetically important and biologically relevant molecules. Its synthesis is intrinsically linked to its precursor, 4-Fluoro-3-hydroxybenzoic acid, for which several synthetic routes have been established. The structural features of this compound suggest its potential as a valuable building block in drug discovery and medicinal chemistry. As the demand for novel therapeutics continues to grow, the exploration of such foundational molecules will remain a critical endeavor in the scientific community. This guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its synthetic origins to its potential future applications, serving as a resource for researchers dedicated to advancing the frontiers of chemical and pharmaceutical sciences.

References

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

PubMed. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Retrieved from [Link]

-

DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

ACS Omega. (2024). Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. Retrieved from [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

-

jOeCHEM. (2019). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. nbinno.com [nbinno.com]

- 13. ossila.com [ossila.com]

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

4-Fluoro-3-hydroxybenzamide is a strategically important chemical intermediate whose value in medicinal chemistry and drug development is rapidly growing. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a primary amide on a benzene scaffold, provides a versatile platform for synthesizing complex molecules with significant therapeutic potential. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic methodologies, and critical role as a building block for potent enzyme inhibitors and other bioactive compounds. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize its applications, most notably in the synthesis of transthyretin (TTR) stabilizers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Introduction: The Strategic Importance of a Fluorinated Benzamide

In the landscape of modern drug discovery, fluorinated organic molecules have assumed a position of exceptional importance. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. This compound is a prime exemplar of a simple scaffold endowed with high-value functional groups that are pivotal for molecular recognition and further chemical elaboration.

The core structure is a valuable scaffold in modern drug discovery due to its well-defined chemical properties and versatile reactivity, making it an important starting material for targeted therapeutics.[1] Its most prominent application to date is as a key precursor to Acoramidis , a transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloidosis (ATTR), a debilitating condition.[2] Beyond this, the 4-fluoro-3-hydroxybenzoyl motif is found in a range of other investigational agents, including potassium channel inhibitors and enzyme modulators, underscoring its broad utility.[2] This guide serves to consolidate the existing knowledge on this compound and provide a practical framework for its synthesis and application.

Physicochemical and Safety Profile

Understanding the fundamental properties of this compound is crucial for its handling, reaction setup, and formulation. While extensive data on the amide itself is limited, we can infer many of its properties from its well-characterized carboxylic acid precursor and general chemical principles.

| Property | Value | Source / Rationale |

| Chemical Formula | C₇H₆FNO₂ | - |

| Molecular Weight | 155.13 g/mol | - |

| Appearance | White to off-white crystalline solid | [1] (Based on precursor acid) |

| Melting Point | >220 °C (predicted) | The precursor acid melts at 214-218 °C. The primary amide is expected to have a higher melting point due to stronger intermolecular hydrogen bonding. |

| Solubility | Limited solubility in water; soluble in polar organic solvents (DMSO, DMF, Methanol) | [1] (Based on precursor acid) |

| pKa | ~17 (Amide N-H), ~9-10 (Phenolic O-H) | Predicted based on analogous structures. The phenolic proton is acidic, while the amide proton is significantly less so. |

| CAS Number | Not assigned. Precursor acid is 51446-31-2. |

Safety Information: The precursor, 4-fluoro-3-hydroxybenzoic acid, is classified as an irritant, causing skin, eye, and respiratory irritation. This compound should be handled with similar precautions. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[3]

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a two-stage process: first, the synthesis of its precursor, 4-fluoro-3-hydroxybenzoic acid, followed by the amidation of the carboxylic acid. This approach ensures high yields and purity.

Stage 1: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid

Several routes to the key acid intermediate exist, including the carboxylation of 4-fluorophenol.[4] However, a more versatile and scalable approach starts from 4-fluoro-3-methoxyaniline, proceeding through a Sandmeyer reaction.[2] This method offers excellent regiochemical control.

Causality of the Synthetic Design:

-

Step 1: Diazotization. The aniline starting material is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C). This converts the primary amine (-NH₂) into a highly reactive diazonium salt (-N₂⁺). This group is an excellent leaving group (as N₂ gas), making it ideal for subsequent nucleophilic substitution.

-

Step 2: Sandmeyer Reaction. The diazonium salt is added to a solution of copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the diazonium group with a cyanide group, forming the 4-fluoro-3-methoxybenzonitrile intermediate. This is a classic and reliable method for introducing a nitrile group onto an aromatic ring.[2]

-

Step 3: Hydrolysis and Demethylation. The final step involves heating the nitrile intermediate in a strong acid, such as hydrobromic acid (HBr). This accomplishes two crucial transformations simultaneously: the nitrile group (-CN) is hydrolyzed to a carboxylic acid (-COOH), and the methyl ether (-OCH₃) is cleaved to a hydroxyl group (-OH), yielding the desired product.[2]

Stage 2: Amidation to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This requires "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia.

Causality of the Synthetic Design:

-

Method A: Acyl Chloride Intermediate. The carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate readily reacts with a source of ammonia (e.g., ammonium hydroxide) to form the amide. This is a very effective but can be harsh for sensitive substrates.

-

Method B: Peptide Coupling Agents. A milder and more common approach in medicinal chemistry involves using a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA. The coupling agent forms an activated ester in situ, which is then displaced by ammonia to form the amide bond under gentle conditions. This method is often preferred for its high efficiency and compatibility with various functional groups.[5]

Detailed Experimental Protocols

The following protocols are provided as a self-validating system. Success is contingent on careful execution and confirmation of product identity and purity at each stage via analytical techniques.

Protocol 1: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid[2]

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in aqueous hydrobromic acid (48%).

-

Cool the mixture to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0–5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) in an appropriate solvent (e.g., acetic acid).

-

Heat the CuCN solution to reflux.

-

Slowly add the cold diazonium salt solution to the refluxing CuCN solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, maintain the reflux for 1-2 hours until the reaction is complete (monitor by TLC).

-

-

Work-up and Isolation (Nitrile):

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-fluoro-3-methoxybenzonitrile. Purify by column chromatography if necessary.

-

-

Hydrolysis and Demethylation:

-

Combine the crude nitrile with 48% hydrobromic acid.

-

Heat the mixture to reflux (approx. 120-130 °C) for 6-12 hours, until TLC or HPLC analysis indicates complete conversion.

-

Cool the mixture to room temperature. The product will often precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to afford 4-fluoro-3-hydroxybenzoic acid.

-

Protocol 2: Synthesis of this compound

-

Reaction Setup:

-

To a solution of 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in dry DMF, add HBTU (1.1 eq) and triethylamine (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, prepare a concentrated solution of ammonium hydroxide (5.0 eq).

-

-

Amidation:

-

Cool the activated acid solution to 0 °C in an ice bath.

-

Slowly add the ammonium hydroxide solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water, causing the product to precipitate.

-

Filter the solid precipitate and wash thoroughly with water to remove DMF and salts.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the final product under high vacuum.

-

Spectroscopic Characterization (Predicted)

No published spectra for this compound were found. The following are expert predictions based on its structure and data from analogous compounds.[6]

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.1 (s, 1H, -OH), 8.0 (s, 1H, -CONH₂), 7.7 (s, 1H, -CONH₂), 7.5-7.6 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H). Note: Amide protons may be broad and exchangeable with D₂O. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168 (-C=O), 155 (d, ¹JCF, C-F), 148 (C-OH), 125 (Ar C-H), 120 (Ar C-H), 118 (d, ²JCF, Ar C-H), 115 (Ar C-COOH). Note: Carbon attached to fluorine will appear as a doublet. |

| FT-IR (KBr, cm⁻¹) | 3450-3100 (broad, O-H and N-H stretch), 1660 (strong, C=O Amide I band), 1610 (N-H bend), 1250 (C-F stretch). |

| Mass Spec. (EI) | m/z (%): 155 (M⁺), 139 ([M-NH₂]⁺), 111 ([M-NH₂-CO]⁺). |

Biological Activity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for constructing more complex, biologically active molecules. Its functional groups provide multiple handles for diversification.

-

Inhibitors of Transthyretin (TTR): As previously mentioned, the parent acid is a crucial intermediate for Acoramidis.[2] The 4-fluoro-3-hydroxyphenyl moiety is critical for binding to the TTR protein, stabilizing its tetrameric structure and preventing its dissociation into amyloidogenic monomers.

-

Enzyme Inhibitors: Derivatives of 4-fluoro-3-hydroxybenzoic acid have been synthesized and identified as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in various physiological processes.[5] The amide could be used to generate novel derivatives targeting this or other enzyme families.

-

General Bioactivity: The broader class of hydroxybenzoic acid derivatives is known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[7] This suggests that a library of compounds derived from this compound could be a fruitful source of new therapeutic leads.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. While a simple molecule, its constituent parts—a metabolically robust fluorine atom, a hydrogen-bond-donating hydroxyl group, and a versatile primary amide—make it an exceptionally valuable precursor for high-value therapeutics. The established synthetic routes are robust and scalable, ensuring its accessibility for research and development. Future work will likely focus on expanding its use as a scaffold to generate diverse chemical libraries for screening against new biological targets. A deeper understanding of the structure-activity relationships of its derivatives will undoubtedly unlock new therapeutic opportunities, solidifying the importance of this fluorinated benzamide in the future of drug discovery.

References

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

- 4-Fluoro-3-hydroxybenzoic acid - Synquest Labs.

- 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum - ChemicalBook.

- 4-Fluoro-3-hydroxybenzoic acid 97 51446-31-2 - Sigma-Aldrich.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchG

- 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila.

- 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 - Benchchem.

- 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 - ChemicalBook.

- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark.

- Supplementary Inform

Sources

- 1. benchchem.com [benchchem.com]

- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 3. synquestlabs.com [synquestlabs.com]

- 4. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

High-yield synthesis of 4-Fluoro-3-hydroxybenzamide

Executive Summary

This application note details the optimized synthetic protocols for 4-Fluoro-3-hydroxybenzamide (CAS: 151906-11-9), a critical pharmacophore in the development of PARP inhibitors (e.g., Rucaparib intermediates) and kinase inhibitors.

While direct amidation of hydroxybenzoic acids is chemically feasible, the presence of the unprotected phenolic hydroxyl group at the meta position introduces regioselectivity challenges and polymerization risks when using harsh acylating agents (e.g., SOCl₂). This guide presents two validated pathways:

-

Route A (The "Gold Standard"): Indirect amidation via a Methyl Ester intermediate. Recommended for scale-up and GMP-like purity.

-

Route B (The "Rapid Access"): Direct amidation using 1,1'-Carbonyldiimidazole (CDI). Recommended for medicinal chemistry and high-throughput library generation.

Strategic Analysis & Retrosynthesis

The target molecule contains two nucleophilic sites: the phenol (-OH) and the amide nitrogen (in the product). The synthetic challenge lies in activating the carboxylic acid without acylating the phenol.

Pathway Logic Diagram

Caption: Comparative workflow of Indirect (Route A) vs. Direct (Route B) amidation strategies.

Protocol A: Indirect Amidation via Methyl Ester (Scalable)

Best for: Multi-gram synthesis, high purity requirements (>99%), and storage stability.

Phase 1: Fischer Esterification

The carboxylic acid is converted to methyl 4-fluoro-3-hydroxybenzoate to mask the acidic proton and increase solubility.

-

Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat. 0.1 eq).[1][2]

-

Procedure:

-

Dissolve 10.0 g of 4-Fluoro-3-hydroxybenzoic acid in 100 mL of anhydrous Methanol.

-

Add 0.5 mL conc. H₂SO₄ dropwise.[3]

-

Reflux at 65°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Concentrate solvent to ~20 mL. Pour into 100 mL ice water. Extract with Ethyl Acetate (3x).[3] Wash organic layer with sat.[3] NaHCO₃ (to remove unreacted acid) and Brine.

-

Output: Methyl 4-fluoro-3-hydroxybenzoate (White solid). Yield: ~92-95%.

-

Phase 2: Ammonolysis

-

Reagents: Methyl ester intermediate, 7N Ammonia in Methanol (or 28% NH₄OH).

-

Procedure:

-

Charge 5.0 g of Methyl 4-fluoro-3-hydroxybenzoate into a pressure vessel (bomb) or sealed tube.

-

Add 50 mL of 7N NH₃ in Methanol .

-

Seal and heat to 60°C for 12–16 hours.

-

Note: Reaction is slower at RT (48+ hours).

-

-

Workup: Cool to 0°C. The product often precipitates as white crystals.

-

Filter and wash with cold methanol.

-

Purification: Recrystallize from Water/Ethanol (9:1) if necessary.

-

Protocol B: Direct CDI Coupling (Rapid)

Best for: Small scale (<1g), rapid library synthesis, avoiding isolation of intermediates.

Mechanism & Rationale

CDI (1,1'-Carbonyldiimidazole) activates the carboxylic acid to form an acyl imidazole. Crucially, the phenol -OH is less nucleophilic than the carboxylate and does not compete significantly under controlled stoichiometry, or forms a transient carbonate that is cleaved during workup.

Step-by-Step Methodology

-

Activation:

-

In a flame-dried flask under N₂, dissolve 1.0 g (6.4 mmol) of 4-Fluoro-3-hydroxybenzoic acid in 10 mL anhydrous THF.

-

Add CDI (1.1 eq, 1.14 g) portion-wise at 0°C.

-

Observation: Vigorous evolution of CO₂ gas will occur.

-

Allow to warm to Room Temperature (RT) and stir for 1 hour until gas evolution ceases.

-

-

Amidation:

-

Cool the mixture back to 0°C.

-

Add Ammonium Hydroxide (28% aq, 5.0 eq) or bubble dry NH₃ gas for 15 mins.

-

Note: Aqueous ammonia is sufficient if THF is used, as the mixture remains homogenous enough for reaction.

-

-

Quench & Isolation:

-

Stir at RT for 2 hours.

-

Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and remove imidazole byproducts).

-

Extract with Ethyl Acetate (3x).[3]

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Yield: Typically 75–85%.

-

Appearance: Off-white to white powder.

Analytical Specifications & Quality Control

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Yellowing indicates oxidation of phenol. |

| Melting Point | 158–162°C (Predicted) | Higher than ester (92°C) due to H-bonding. |

| HPLC Purity | >98.0% (AUC) | Column: C18, Mobile Phase: ACN/Water (0.1% TFA). |

| Mass Spec (ESI) | [M+H]⁺ = 156.13 | Positive mode. |

| ¹H NMR (DMSO-d₆) | Characteristic Signals | See below. |

¹H NMR Interpretation (400 MHz, DMSO-d₆):

-

δ 10.1 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).

-

δ 7.9 ppm (br s, 1H): Amide -NH (a).

-

δ 7.4–7.5 ppm (m, 2H): Aromatic protons (H2, H6).

-

δ 7.2 ppm (br s, 1H): Amide -NH (b).

-

δ 7.1 ppm (dd, 1H): Aromatic proton (H5, ortho to Fluorine).

Troubleshooting Guide

Decision Logic for Common Failures

Caption: Diagnostic flow for yield loss and impurity profiling.

-

Issue: Product is sticky/oily.

-

Cause: Residual imidazole (from CDI) or solvent.

-

Fix: Slurry the crude solid in cold Dichloromethane (DCM). The product is usually insoluble, while impurities dissolve.

-

-

Issue: Low conversion in Route A.

-

Cause: Ammonia evaporation.

-

Fix: Use a sealed vessel (bomb) and ensure temperature is maintained at 60°C.

-

References

-

Clovis Oncology, Inc. (2018). Preparation of Rucaparib and Intermediates. US Patent 2018/0111928 A1. (Describes the industrial relevance of the fluoro-indole scaffold and benzamide precursors).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on CDI and coupling mechanisms).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776386, 4-Fluoro-3-hydroxybenzoic acid. (Precursor data).

Sources

Application Note: Synthesis of Acoramidis via 4-Fluoro-3-hydroxybenzamide

This guide outlines the high-precision synthesis of Acoramidis (AG10) utilizing 4-Fluoro-3-hydroxybenzamide as the primary scaffold. This approach leverages the distinct reactivity of the phenol moiety over the amide, allowing for selective functionalization before the final hydrolysis to the active pharmaceutical ingredient (API).

Executive Summary

Acoramidis (AG10) is a kinetic stabilizer of transthyretin (TTR) used in the treatment of ATTR amyloidosis.[1][2] While the methyl ester (methyl 4-fluoro-3-hydroxybenzoate) is the conventional starting material, the use of This compound offers a viable alternative pathway. This route is particularly relevant when the amide is available as a feedstock or when avoiding ester hydrolysis conditions early in the synthesis is advantageous.

This protocol details a Linear Construction Strategy involving:

-

Chemoselective O-Alkylation: Exploiting pKa differences to alkylate the phenol without protecting the amide.

-

In-Situ Pyrazole Synthesis: Constructing the heterocyclic tail via a "one-pot" alkylation/cyclization sequence.

-

Late-Stage Hydrolysis: Converting the robust amide handle to the carboxylic acid in the final step to yield Acoramidis.

Retrosynthetic Analysis & Pathway

The synthesis relies on the sequential assembly of the linker and the pyrazole ring. The this compound core serves as the anchor.

Figure 1: Retrosynthetic logic flow from the benzamide precursor to Acoramidis.

Detailed Experimental Protocol

Phase 1: Linker Installation (Chemoselective O-Alkylation)

Objective: Attach the propyl linker to the phenol without N-alkylating the amide.

Principle: The phenol pKa (~10) is significantly lower than the amide pKa (~15). Using a mild base like Potassium Carbonate (

Reagents:

-

This compound (1.0 eq)

-

1,3-Dibromopropane (3.0 - 5.0 eq) [Excess prevents dimerization]

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: Acetone or DMF (Dimethylformamide)

Protocol:

-

Dissolution: Charge a reaction vessel with this compound (10 g, 64.5 mmol) and DMF (100 mL).

-

Base Addition: Add

(17.8 g, 129 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion. -

Alkylation: Add 1,3-Dibromopropane (65 g, 322 mmol) dropwise over 20 minutes.

-

Critical Control: Maintain temperature

to minimize side reactions.

-

-

Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the starting phenol.

-

Workup: Cool to room temperature. Filter off inorganic salts. Dilute the filtrate with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Concentrate the organic layer. The excess 1,3-dibromopropane can be removed by high-vacuum distillation or column chromatography (Silica, Hexane/EtOAc).

-

Yield Target: >85% of 3-(3-bromopropoxy)-4-fluorobenzamide.

-

Phase 2: Pyrazole Ring Construction

Objective: Convert the alkyl bromide into the 3,5-dimethylpyrazole moiety. Mechanism: Nucleophilic substitution by acetylacetone followed by Paal-Knorr cyclization.

Reagents:

-

Intermediate 1 (from Phase 1)

-

Acetylacetone (Pentane-2,4-dione) (1.2 eq)

-

Potassium Carbonate (1.5 eq) or Sodium Ethoxide

-

Hydrazine Hydrate (

) (1.5 eq) -

Solvent: Ethanol (EtOH)

Protocol:

-

C-Alkylation: Dissolve Intermediate 1 (10 g, 36 mmol) in Ethanol (100 mL). Add Acetylacetone (4.3 g, 43 mmol) and

(7.5 g). -

Reflux 1: Heat to reflux (78°C) for 6–8 hours. The central carbon of acetylacetone displaces the bromide.

-

Checkpoint: HPLC should show conversion to the diketone intermediate (3-(3-(2,4-dioxopentan-3-yl)propoxy)-4-fluorobenzamide).

-

-

Cyclization: Cool the mixture to 40°C. Add Hydrazine Hydrate (2.7 g, 54 mmol) dropwise.

-

Reflux 2: Return to reflux for 2–3 hours. The hydrazine condenses with the diketone to close the pyrazole ring.[3]

-

Isolation: Cool to 0°C. The product often precipitates. If not, evaporate ethanol and recrystallize from Isopropanol/Water.

-

Product: 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzamide.[4]

-

Phase 3: Amide Hydrolysis to Acoramidis

Objective: Convert the benzamide to the benzoic acid (Acoramidis). Condition: Acidic hydrolysis is preferred to generate the hydrochloride salt directly, or basic hydrolysis followed by acidification.

Protocol:

-

Hydrolysis: Suspend the Phase 2 amide (5 g) in 6M HCl (50 mL).

-

Reaction: Heat to reflux (100°C) for 12–16 hours. The amide is robust and requires vigorous conditions.

-

Monitoring: Watch for the shift in retention time on HPLC (Amide -> Acid).

-

-

Workup: Cool the reaction mixture to room temperature. The product, Acoramidis (as the HCl salt or free acid depending on pH adjustment), will precipitate.

-

Purification: Filter the solid. Wash with cold water and diethyl ether.

-

Final Salt Formation (Optional): If the specific salt form (e.g., HCl) is required for bioavailability, dissolve the free acid in minimal ethanol and treat with stoichiometric HCl in dioxane/ether.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Base Choice (Step 1) | Prevents deprotonation of the amide nitrogen ( | |

| Stoichiometry (Step 1) | 1,3-Dibromopropane (>3 eq) | Suppresses the formation of the "dimer" impurity where one linker connects two phenol rings. |

| Temperature (Step 2) | Reflux (EtOH) | Required to drive the steric C-alkylation of the secondary bromide by acetylacetone. |

| Hydrolysis Time | >12 Hours | Benzamides are hydrolytically stable; insufficient time leads to residual amide impurity (Specification limit usually <0.1%). |

Analytical Quality Control

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.

Key Markers:

-

RT ~ 4.5 min: this compound (Starting Material).

-

RT ~ 12.0 min: Mono-alkylated Bromide (Intermediate 1).

-

RT ~ 14.5 min: Pyrazole-Amide (Precursor).

-

RT ~ 10.2 min: Acoramidis (Target) .

References

-

BridgeBio Pharma / Eidos Therapeutics. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10. Journal of Medicinal Chemistry. Link

-

World Intellectual Property Organization. (2014).[5][6] Patent WO2014100227A1: Compounds and Compositions for Stabilizing Transthyretin. Link

-

Rajeswar Rao, V. & Srimanth, K. (2002). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones. ResearchGate. Link

-

PubChem. (n.d.). Acoramidis (Compound Summary). National Library of Medicine. Link

-

U.S. Food and Drug Administration (FDA). (2024). Attruby (acoramidis) Prescribing Information. Link

Sources

- 1. bridgebio.com [bridgebio.com]

- 2. US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof - Google Patents [patents.google.com]

- 3. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (1779428-05-5) for sale [vulcanchem.com]

- 4. lookchem.com [lookchem.com]

- 5. US20200054607A1 - Formulations of ag10 - Google Patents [patents.google.com]

- 6. US11260047B2 - Formulations of AG10 - Google Patents [patents.google.com]

Analytical methods for 4-Fluoro-3-hydroxybenzamide characterization

Application Note: Analytical Characterization & Quality Control of 4-Fluoro-3-hydroxybenzamide

Introduction & Scope

This compound is a critical pharmacophore often utilized as an intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural complexity—featuring an ionizable phenolic hydroxyl group, a neutral amide, and an electronegative fluorine atom—presents unique challenges for analytical characterization.

This application note provides a definitive protocol for the identification, purity assessment, and structural validation of this compound. Unlike generic benzamide workflows, this guide addresses the specific electronic effects of the fluorine-hydroxyl ortho-substitution pattern, which influences chromatographic retention and NMR coupling constants.

Physicochemical Profile

Understanding the molecular properties is a prerequisite for method development. The presence of the fluorine atom at the 4-position increases the acidity of the adjacent phenolic hydroxyl group compared to non-fluorinated analogs.

| Property | Value / Description | Analytical Implication |

| Chemical Structure | C₇H₆FNO₂ | Benzamide scaffold with 3-OH, 4-F substitution.[1][2] |

| Molecular Weight | 155.13 g/mol | Detectable by MS (ESI). |

| Solubility | DMSO, Methanol, Acetonitrile | Use DMSO-d6 for NMR; MeOH/ACN for HPLC diluents. |

| pKa (Phenol) | ~8.5 (Predicted) | Critical: Mobile phase pH must be < 6.0 to prevent peak broadening. |

| pKa (Amide) | Neutral | Stable in acidic mobile phases. |

| UV Maxima | ~210 nm, ~254 nm | Primary detection wavelengths. |

Workflow Visualization

The following diagram outlines the integrated analytical workflow, ensuring no critical quality attribute is overlooked.

Figure 1: Integrated analytical workflow for the characterization of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity and quantify this compound. Challenge: The phenolic hydroxyl group can ionize at neutral pH, leading to peak tailing. Solution: Use an acidic mobile phase (pH ~2.5) to keep the phenol protonated and the molecule neutral, ensuring sharp peak shape and consistent retention on C18 columns.

Instrument Parameters

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Column Temperature: 30°C.

-

Injection Volume: 5-10 µL.

-

Detection: 254 nm (primary), 210 nm (impurity check).

Mobile Phase Composition

-

Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Solvent B: Acetonitrile (HPLC Grade).[4]

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.00 | 95 | 5 | Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold |

| 15.00 | 40 | 60 | Linear Gradient |

| 18.00 | 5 | 95 | Wash |

| 20.00 | 5 | 95 | Hold |

| 20.10 | 95 | 5 | Re-equilibration |

| 25.00 | 95 | 5 | End |

Sample Preparation

-

Diluent: Water:Acetonitrile (50:50 v/v).

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 2 mL DMSO, then dilute to volume with Diluent (1.0 mg/mL).

-

Working Solution: Dilute Stock 1:10 with Diluent (0.1 mg/mL).

-

Filtration: Filter through a 0.22 µm PTFE filter before injection.

System Suitability Criteria:

-

Tailing Factor: < 1.5 (Critical for phenolic compounds).

-

Theoretical Plates: > 5000.[5]

-

Retention Time: Expect elution between 6–9 minutes depending on column dead volume.

Protocol 2: Structural Identification (NMR Spectroscopy)

Objective: To confirm the regiochemistry of the fluorine and hydroxyl groups. Challenge: 19F-1H coupling splits aromatic signals, complicating the spectrum. Solution: Use 19F-NMR in conjunction with 1H-NMR.

1H-NMR Parameters (400 MHz or higher)

-

Solvent: DMSO-d6 (Chloroform-d is not recommended due to poor solubility and broad amide peaks).

-

Internal Standard: TMS (0.00 ppm).

Expected Signals & Assignment:

-

Amide Protons (-CONH₂): Two broad singlets (or one very broad hump) between δ 7.0 – 8.0 ppm . These protons are non-equivalent due to restricted rotation around the C-N bond.

-

Phenolic Proton (-OH): A broad singlet, typically downfield at δ 9.5 – 10.5 ppm . This peak is exchangeable with D₂O.

-

Aromatic Protons (3H):

-

H-2 (Ortho to amide, meta to F): Doublet or doublet of doublets (coupling with H-6 and F).

-

H-6 (Ortho to amide, para to F): Multiplet.

-

H-5 (Meta to amide, ortho to F): This signal will show large 1H-19F coupling (typically J ~8-10 Hz), appearing as a pseudo-triplet or complex multiplet.

-

19F-NMR Parameters

-

Reference: Trichlorofluoromethane (CFCl₃) or Hexafluorobenzene.

-

Expected Shift: A single distinct peak around -110 to -130 ppm (typical for fluorophenols).

-

Significance: The presence of a single fluorine peak confirms no difluoro- impurities (common in fluorination reactions).

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight and impurity profiling.

-

Ionization Mode: Electrospray Ionization (ESI).

-

Positive Mode (ESI+): Favored for the amide. Look for [M+H]⁺ = 156.13 m/z .

-

Negative Mode (ESI-): Favored for the phenol. Look for [M-H]⁻ = 154.12 m/z .

-

-

Fragmentor Voltage: 70-100 V.

-

Scan Range: 50 – 500 m/z.

Common Impurities to Monitor:

-

4-Fluoro-3-hydroxybenzoic acid: Result of amide hydrolysis. Detectable by [M-H]⁻ = 155.01 m/z (1 Da difference from amide in negative mode, different retention time).

-

Defluorinated analogs: 3-hydroxybenzamide ([M+H]⁺ = 138.14).

Method Development Logic

The following diagram illustrates the decision matrix used to select the acidic mobile phase, ensuring scientific integrity in the method design.